N-(3-(Trimethoxysilyl)propyl)butylamine
Overview
Description
Synthesis Analysis
The synthesis of silane compounds, including N-(3-(Trimethoxysilyl)propyl)butylamine, involves complex chemical reactions where the silane group is introduced into organic molecules. These syntheses are pivotal for creating materials with specific properties, such as adhesion, hydrophobicity, and reactivity towards other molecules.
Molecular Structure Analysis
The molecular structure of N-(3-(Trimethoxysilyl)propyl)butylamine is crucial for its function and application. The silane group enables it to bond with inorganic surfaces, while the butylamine portion can interact with organic materials. This dual functionality is essential for applications in surface modifications and treatments.
Chemical Reactions and Properties
N-(3-(Trimethoxysilyl)propyl)butylamine undergoes various chemical reactions, including hydrolysis and condensation, when exposed to moisture. These reactions are fundamental for the compound's application in creating cross-linked, organic-inorganic hybrid materials. The compound's ability to form stable bonds with both organic and inorganic substances is a key property utilized in coatings, adhesives, and sealants.
Physical Properties Analysis
The physical properties of N-(3-(Trimethoxysilyl)propyl)butylamine, such as solubility, boiling point, and viscosity, are important for its processing and application. These properties influence the compound's behavior in solutions and its interaction with other materials during the formulation of products.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and compatibility with other chemicals, define the applications and limitations of N-(3-(Trimethoxysilyl)propyl)butylamine. Understanding these properties is essential for optimizing the compound's use in industrial and research settings.
References
- Preparation and performance of CO2 adsorbent with N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine showing improved stability and adsorption capacity (Sim et al., 2020).
- Organic-inorganic cross-linked structures prepared from n-butyl methacrylate-3-(trimethoxysilyl)propyl methacrylate copolymers highlighting the interaction and formation mechanisms of such hybrid materials (Pavlyuchenko et al., 2007).
- Investigation of the synthesis and structure of quaternary ammonium salts, providing insights into molecular interactions and structure-function relationships relevant to silane compounds (Skorupa et al., 2004).
Scientific Research Applications
Spectroscopic Analysis
N-(3-(Trimethoxysilyl)propyl)butylamine has been analyzed spectroscopically, particularly in the context of butylamine. For instance, a study by Campos and Gómez Marigliano (2020) used FT-Raman and FT-infrared spectra to investigate butylamine and confirmed the existence of certain types of hydrogen-bonded complexes (Campos & Gómez Marigliano, 2020).
Surface Derivatization
The compound is also relevant in the field of surface derivatization. Simon, Ricco, and Wrighton (1982) described its application as a photoanode derivatizing reagent that can be covalently anchored to electrodes, enhancing durability and stability (Simon, Ricco, & Wrighton, 1982).
Chemisorption Studies
In chemisorption studies, the silylating agent 3-trimethoxysilyl-1-propanethiol, closely related to N-(3-(Trimethoxysilyl)propyl)butylamine, has been immobilized on silica gel for adsorption analysis, as investigated by Cestari and Airoldi (1997) (Cestari & Airoldi, 1997).
Hydrolysis Monitoring
The compound's role in hydrolysis processes was explored by Tleuova et al. (2016), who used 3-(trimethoxysilyl)propyl methacrylate (TPM) for monitoring chemical reactions with water (Tleuova et al., 2016).
Polymerization Studies
N-(3-(Trimethoxysilyl)propyl)butylamine and related compounds have been utilized in polymerization studies. For example, Pavlyuchenko et al. (2007) investigated the copolymerization of n-butyl methacrylate with 3-(trimethoxysilyl)propyl methacrylate, focusing on the formation of organic-inorganic cross-linked structures (Pavlyuchenko et al., 2007).
Corrosion Inhibition
The compound has also been studied for its role in corrosion inhibition. Bastidas, Damborenea, and Vázquez (1997) explored the use of n-butylamine, which shares structural similarities with N-(3-(Trimethoxysilyl)propyl)butylamine, in inhibiting mild steel corrosion in hydrochloric acid (Bastidas, Damborenea, & Vázquez, 1997).
Material Science Applications
In material science, the compound has been instrumental in fabricating functional hybrid materials. Chung, Jones, and Georgiou (2015) discussed the group transfer polymerization of the functional monomer 3-(trimethoxysilyl)propyl methacrylate to produce polymers with various architectures (Chung, Jones, & Georgiou, 2015).
CO2 Adsorption Mechanism
Finally, Basaran, Topçubaşı, and Davran-Candan (2021) investigated CO2 adsorption over 3-(trimethoxysilyl)propylamine-functionalized mesoporous silica, providing insights into the capture mechanism of amine-based sorbents (Basaran, Topçubaşı, & Davran-Candan, 2021).
properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-5-6-8-11-9-7-10-15(12-2,13-3)14-4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOASYLMDUQBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067590 | |
Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(3-(Trimethoxysilyl)propyl)butylamine | |
CAS RN |
31024-56-3 | |
Record name | N-[3-(Trimethoxysilyl)propyl]-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31024-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanamine, N-(3-(trimethoxysilyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(trimethoxysilyl)propyl]butylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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